molecular formula C19H35F3O B10823102 (E,2R)-1,1,1-trifluorononadec-10-en-2-ol

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol

Cat. No.: B10823102
M. Wt: 336.5 g/mol
InChI Key: ZYGTVPPVHAUBNX-QZEKMECESA-N
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Description

(E,2R)-1,1,1-Trifluorononadec-10-en-2-ol is a fluorinated secondary alcohol characterized by:

  • A 19-carbon chain (nonadecane backbone).
  • An E-configuration double bond at position 10.
  • A trifluoromethyl group (-CF₃) at the C1 position.
  • An (R)-stereocenter at the C2 hydroxyl group.

This compound’s unique structure confers distinct physicochemical properties, such as enhanced thermal stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C19H35F3O

Molecular Weight

336.5 g/mol

IUPAC Name

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol

InChI

InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9+/t18-/m1/s1

InChI Key

ZYGTVPPVHAUBNX-QZEKMECESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC[C@H](C(F)(F)F)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of alkenes, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of (E,2R)-1,1,1-trifluorononadec-10-en-2-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 1,1,1-trifluorononadec-10-en-2-one.

    Reduction: Formation of 1,1,1-trifluorononadecane.

    Substitution: Formation of 1,1,1-trifluorononadec-10-en-2-azide.

Scientific Research Applications

(E,2R)-1,1,1-trifluorononadec-10-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (E,2R)-1,1,1-trifluorononadec-10-en-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

Data Gaps and Inferences

  • Direct experimental data for the target compound are absent in the provided evidence. Properties are inferred from structural analogs like (S)-(-)-1,1,1-trifluorododecan-2-ol .
  • The E-double bond likely reduces melting point compared to saturated analogs, as seen in similar alkenols.
  • Stereochemical impact : The (R)-configuration may alter metabolic pathways if used pharmacologically, as observed in other chiral alcohols.

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